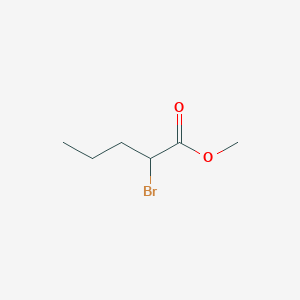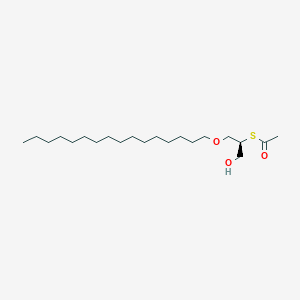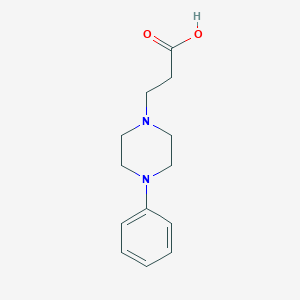
2-氯-4-硝基苯基二氢磷酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-nitrophenyl phosphate is an indispensable compound in the field of biomedicine . It possesses extraordinary capabilities in suppressing protein tyrosine phosphatases (PTPs) . The molecular formula of this compound is C6H5ClNO6P .
Synthesis Analysis
The degradation of 2-Chloro-4-nitrophenol has been reported to occur via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-nitrophenyl dihydrogen phosphate is C6H5ClNO6P . The average mass is 253.534 Da and the monoisotopic mass is 252.954300 Da .Chemical Reactions Analysis
The BT pathway of the catabolism of 2C4NP in Cupriavidus sp. CNP-8 was characterized at the molecular, biochemical, and genetic levels . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . HnpC, a BT 1,2-dioxygenase, was proved to catalyze BT ring-cleavage with formation of maleylacetate .Physical And Chemical Properties Analysis
The molecular formula of 2-Chloro-4-nitrophenyl dihydrogen phosphate is C6H5ClNO6P . The average mass is 253.534 Da and the monoisotopic mass is 252.954300 Da .作用机制
Target of Action
The primary target of 2-Chloro-4-nitrophenyl dihydrogen phosphate is Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
2-Chloro-4-nitrophenyl dihydrogen phosphate interacts with its targets, the PTPs, by suppressing their activity . This suppression can lead to changes in the phosphorylation state of proteins, thereby affecting the signaling pathways they are involved in .
Biochemical Pathways
The compound is degraded via the 1,2,4-benzenetriol (BT) pathway in certain bacteria such as Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .
Pharmacokinetics
Given its molecular weight of 25353 , it is likely to have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The suppression of PTPs by 2-Chloro-4-nitrophenyl dihydrogen phosphate can lead to changes in cellular processes controlled by these enzymes . This could potentially be used for therapeutic intervention against various diseases, including malignancies and autoimmune disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-nitrophenyl dihydrogen phosphate. For example, certain bacteria, such as Cupriavidus sp. CNP-8, can degrade this compound, which would affect its persistence in the environment
实验室实验的优点和局限性
The main advantage of using CNP in laboratory experiments is its stability. It is relatively stable, and can be stored for long periods of time without losing its effectiveness. Additionally, CNP is relatively easy to synthesize and is relatively inexpensive. However, CNP is also highly toxic, and should be handled with extreme caution.
未来方向
Future research into the use of CNP could include further investigation into its biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of various compounds using CNP as a reagent. Additionally, further research could be conducted into the development of new methods for synthesizing CNP, as well as the development of new applications for CNP.
合成方法
CNP can be synthesized by reacting 4-nitrophenol with phosphorus oxychloride in an acidic medium. The reaction is typically carried out in a two-step process, beginning with the preparation of 4-nitrophenol and ending with the reaction of the 4-nitrophenol with phosphorus oxychloride. The reaction is typically carried out at temperatures between 0°C and 30°C, and a slight excess of phosphorus oxychloride is usually added to ensure complete reaction.
科学研究应用
生物医学应用
2-氯-4-硝基苯基二氢磷酸酯以其抑制蛋白酪氨酸磷酸酶 (PTP) 的作用而闻名,PTP 是一种从蛋白质中去除磷酸基团的酶。 这种抑制对于研究细胞内信号转导通路至关重要,这些通路通常由蛋白质的磷酸化和去磷酸化介导 .
化学合成
该化合物用作合成各种杀虫剂、染料和药物的中间体。 它与其他有机分子的反应性使其在创建复杂的化学结构方面具有价值 .
酶促反应
在酶学中,2-氯-4-硝基苯基二氢磷酸酯可以作为磷酸化酶等酶的底物,磷酸化酶催化磷酸基团添加到其他分子上。 这在化学酶促合成中特别有用,其中化学方法和酶促方法都被用来生产特定的化合物 .
安全和危害
属性
IUPAC Name |
(2-chloro-4-nitrophenyl) dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClNO6P/c7-5-3-4(8(9)10)1-2-6(5)14-15(11,12)13/h1-3H,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQSNKKSCOCCOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClNO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439315 |
Source


|
| Record name | AGN-PC-0N3TPY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14957-98-3 |
Source


|
| Record name | AGN-PC-0N3TPY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B179824.png)
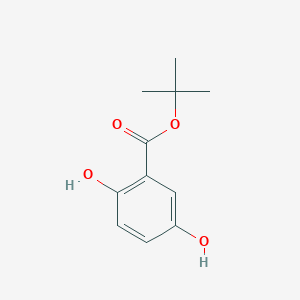


![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

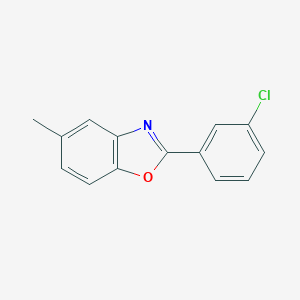
![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)
